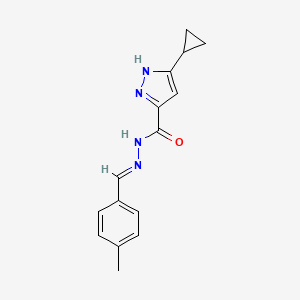

3-cyclopropyl-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide

Description

3-Cyclopropyl-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide is a hydrazone derivative featuring a pyrazole core substituted with a cyclopropyl group at the 3-position and a 4-methylbenzylidene moiety at the carbohydrazide terminal. Its synthesis likely follows a condensation reaction between 3-cyclopropyl-1H-pyrazole-5-carbohydrazide and 4-methylbenzaldehyde under acidic conditions, as observed in analogous compounds (e.g., ethanol with acetic acid catalysis) .

Properties

IUPAC Name |

5-cyclopropyl-N-[(E)-(4-methylphenyl)methylideneamino]-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O/c1-10-2-4-11(5-3-10)9-16-19-15(20)14-8-13(17-18-14)12-6-7-12/h2-5,8-9,12H,6-7H2,1H3,(H,17,18)(H,19,20)/b16-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROEXZUMSXAIJEX-CXUHLZMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Cyclopropyl-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, anti-tumor, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C15H16N4O

- Molecular Weight : 284.32 g/mol

- CAS Number : 302-39-6268

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Pyrazole derivatives are known to inhibit key enzymes involved in cancer progression and inflammation.

- Receptor Modulation : Some studies suggest that this compound may interact with cannabinoid receptors, which play a role in pain modulation and appetite regulation .

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines.

- Case Study : A study involving pyrazole derivatives demonstrated cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), with some compounds showing a synergistic effect when combined with doxorubicin .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazoles is well-documented. Compounds in this class have been shown to reduce inflammation markers in various experimental models.

- Research Findings : In vitro studies have indicated that certain pyrazole derivatives can significantly lower levels of pro-inflammatory cytokines, suggesting their potential as therapeutic agents in inflammatory diseases .

Antimicrobial Activity

Pyrazoles also exhibit antimicrobial properties against a range of pathogens. The structural features of these compounds contribute to their effectiveness in inhibiting bacterial growth.

- Example : Pyrazole derivatives have been tested against different bacterial strains, showing promising results in inhibiting growth and biofilm formation .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among pyrazole-carbohydrazide derivatives lie in substituents on the pyrazole ring and the benzylidene moiety. Below is a comparative analysis:

*Calculated based on molecular formula.

Key Observations:

- Electron-Donating vs. Withdrawing Groups: The 4-methyl group in the target compound (electron-donating) may increase stability compared to nitro-substituted analogs (electron-withdrawing), which are more reactive but less stable .

- Lipophilicity: Adamantyl and cyclopropyl groups enhance lipophilicity, favoring blood-brain barrier penetration, whereas polar groups (e.g., hydroxy, methoxy) improve water solubility .

Structural and Computational Insights

- X-ray Diffraction (XRD): Compounds like (E)-N’-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide adopt planar geometries, with intramolecular hydrogen bonding stabilizing the hydrazone linkage . The target compound’s cyclopropyl group may induce slight distortion.

- DFT Studies: HOMO-LUMO gaps (4.2–4.5 eV) correlate with stability; electron-donating groups (methyl, methoxy) reduce reactivity compared to nitro derivatives .

- Hirshfeld Analysis: Intermolecular interactions (C–H···O, N–H···N) dominate packing, influencing crystallinity and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.